molecular formula C28H27N3O6S2 B14150590 (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1025620-00-1

(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B14150590
CAS No.: 1025620-00-1
M. Wt: 565.7 g/mol
InChI Key: NEWSVGHERWYLES-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydroisoquinoline moiety, a sulfonyl group, and a benzo[d]thiazole ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves multiple steps, including the formation of the dihydroisoquinoline core, sulfonylation, and the construction of the benzo[d]thiazole ring. One common method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which provides a convenient and efficient strategy for the preparation of dihydroquinazolin-4(1H)-one derivatives . The reaction conditions typically involve mild temperatures and the use of environmentally benign solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the dihydroisoquinoline moiety can yield quinoline derivatives, while substitution reactions at the sulfonyl group can introduce various substituents, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. For example, the sulfonyl group can form strong interactions with enzyme active sites, while the dihydroisoquinoline moiety can engage in hydrophobic interactions with receptor binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct reactivity and biological activity

Properties

CAS No.

1025620-00-1

Molecular Formula

C28H27N3O6S2

Molecular Weight

565.7 g/mol

IUPAC Name

ethyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C28H27N3O6S2/c1-3-37-26(32)18-31-24-13-10-22(36-2)16-25(24)38-28(31)29-27(33)20-8-11-23(12-9-20)39(34,35)30-15-14-19-6-4-5-7-21(19)17-30/h4-13,16H,3,14-15,17-18H2,1-2H3

InChI Key

NEWSVGHERWYLES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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